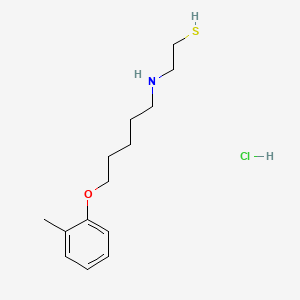
Ethanethiol, 2-((5-(o-tolyloxy)pentyl)amino)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-((5-(o-tolyloxy)pentyl)amino)-, hydrochloride is a chemical compound with the molecular formula C14H23NOS·HCl. It is known for its unique structure, which includes an ethanethiol group and a tolyloxy group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-((5-(o-tolyloxy)pentyl)amino)-, hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-(o-tolyloxy)ethylamine with a suitable thiol reagent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanethiol, 2-((5-(o-tolyloxy)pentyl)amino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanethiol group typically results in the formation of disulfides, while substitution reactions can yield a variety of alkylated or acylated derivatives .
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2-((5-(o-tolyloxy)pentyl)amino)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanethiol, 2-((5-(o-tolyloxy)pentyl)amino)-, hydrochloride involves its interaction with specific molecular targets. The ethanethiol group can form covalent bonds with thiol groups in proteins, potentially altering their function. The tolyloxy group may interact with hydrophobic regions of biomolecules, affecting their stability and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(o-Tolyloxy)ethylamine, hydrochloride: Shares the tolyloxy group but lacks the ethanethiol group.
2-(Ethylthio)ethylamine, hydrochloride: Contains an ethylthio group instead of the ethanethiol group.
2-(2-Naphthyl)ethylamine, hydrochloride: Features a naphthyl group in place of the tolyloxy group.
Uniqueness
Ethanethiol, 2-((5-(o-tolyloxy)pentyl)amino)-, hydrochloride is unique due to the combination of its ethanethiol and tolyloxy groups. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to similar compounds.
Eigenschaften
CAS-Nummer |
38920-67-1 |
|---|---|
Molekularformel |
C14H24ClNOS |
Molekulargewicht |
289.9 g/mol |
IUPAC-Name |
2-[5-(2-methylphenoxy)pentylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C14H23NOS.ClH/c1-13-7-3-4-8-14(13)16-11-6-2-5-9-15-10-12-17;/h3-4,7-8,15,17H,2,5-6,9-12H2,1H3;1H |
InChI-Schlüssel |
HDEDKRHBZZCKTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCCCCCNCCS.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



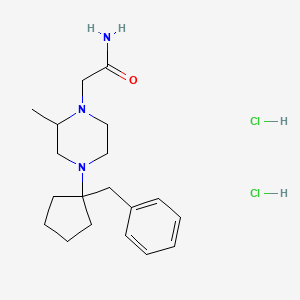
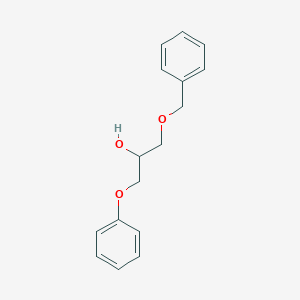
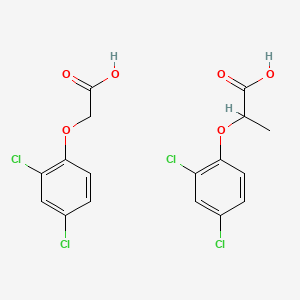
![N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B14657415.png)
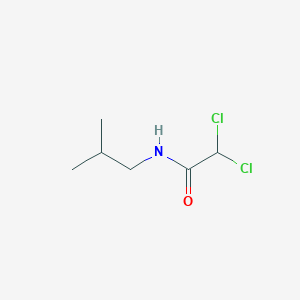
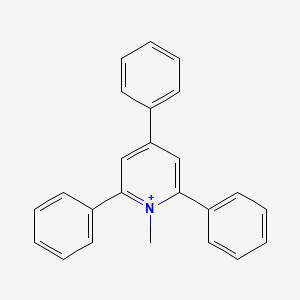


![1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene](/img/structure/B14657454.png)
![1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane](/img/structure/B14657457.png)
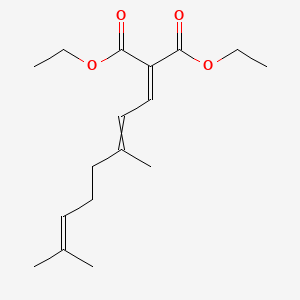
![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)
![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)
